molecular formula C13H22Cl2N6 B6434819 N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride CAS No. 2549033-89-6

N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride

Cat. No. B6434819
CAS RN: 2549033-89-6
M. Wt: 333.3 g/mol
InChI Key: ZWLHCJOULAJEQS-UHFFFAOYSA-N
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Description

“N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of nucleophilic substitution with amines . For instance, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The binding of the compound to PKB promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized for lipophilic substitution, leading to potent and orally bioavailable inhibitors of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has potential as an antitumor agent due to its ability to inhibit PKB, which is frequently deregulated in cancer .

properties

IUPAC Name

N,1-dimethyl-N-(piperidin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6.2ClH/c1-18(8-10-3-5-14-6-4-10)12-11-7-17-19(2)13(11)16-9-15-12;;/h7,9-10,14H,3-6,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLHCJOULAJEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride

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